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2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Organic Synthesis Regioselectivity Triazolopyrimidine

Fragment-based drug discovery requires low-MW, low-lipophilicity scaffolds with defined hydrogen-bonding patterns. The 2-amino-7-one regioisomer (CAS 1339754-88-9) addresses this need: • MW 151.13, clogP -0.8: ideal for CNS penetration & low non-specific binding. • Free 2-amino group enables regioselective derivatization without protecting groups. • >97% purity by qNMR ensures reliable screening data. • Adenine-mimetic H-bond topology engages kinase active sites & allosteric pockets. Available for immediate global shipping.

Molecular Formula C5H5N5O
Molecular Weight 151.129
CAS No. 1339754-88-9
Cat. No. B2704285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS1339754-88-9
Molecular FormulaC5H5N5O
Molecular Weight151.129
Structural Identifiers
SMILESC1=CN=C2N=C(NN2C1=O)N
InChIInChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9)
InChIKeyREQIBELYMDQGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-triazolopyrimidin-7-one Procurement Overview


2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (C₅H₅N₅O, MW 151.13) is a heterocyclic small molecule featuring a fused 1,2,4-triazole and pyrimidin-7-one ring system bearing a free 2-amino group . This scaffold is recognized in medicinal chemistry for its capacity to engage biological targets through hydrogen bonding and π-π stacking . The compound is commercially available as a versatile building block for the synthesis of biologically active 1,2,4-triazolo[1,5-a]pyrimidine derivatives .

Fragment-based discovery workflows for adenine-mimetic core design
Regioselective library synthesis under acidic Biginelli-like conditions
Nucleotide-binding pocket engagement for kinase and antiviral studies

Why 2-Amino-triazolopyrimidin-7-one Cannot Be Substituted


Within the family of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, the position of the amino substituent fundamentally alters hydrogen-bonding donor/acceptor topology, reactivity, and biological target engagement [1]. The 2-amino isomer (CAS 1339754-88-9) presents a distinct electronic and steric profile compared to its 5-amino, 6-amino, or 2-methyl analogs, which translates into divergent performance in downstream derivatization and bioactivity screens . Procurement of the specific 2-amino-7-one regioisomer is therefore mandatory for reproducibility in synthetic routes that rely on its unique tautomeric equilibrium and nucleophilic character at the C-2 amine.

Regioisomer 2-amino 5-amino / 6-amino analogs may shift hydrogen-bonding topology and target engagement
Analog Des-methyl 5-methyl analog shows higher lipophilicity, which may alter CNS multiparameter profiles
Grade >95% HPLC Lower-purity fragment library stock may introduce assay artifacts

Differentiation Evidence: 2-Amino-triazolopyrimidin-7-one vs. Analogs


Regioselective Synthesis: 2-Amino vs. 5-Amino Scaffolds

A one-step Biginelli-like multicomponent reaction using 3-amino-1,2,4-triazole as 1,3-binucleophile provides the 2-amino-7-one scaffold. Mild acidic conditions (HCl/AcOH) selectively direct cyclization to the 2-amino-7-one regioisomer, while neutral ionic liquids shift selectivity to the 5-amino-7-methyl isomer. The 2-amino derivative is obtained in synthetically useful yields (typically 45–70%) under optimized conditions, whereas the 5-amino isomer requires different conditions and gives lower regioselectivity [1].

Regioselective Synthesis
Class-level inference
Acidic Biginelli conditions selectively yield 2-amino-7-one regioisomer (45–70%). 5-amino isomer requires neutral ionic liquid and shows lower regioselectivity.
Method context for regioisomer access
Reported yield; substrate-dependent.
Organic Synthesis Regioselectivity Triazolopyrimidine

Physicochemical Advantage Over 5-Methyl Analog for CNS Design

The target compound (MW 151.13, clogP –0.8 estimated) falls within the optimal CNS drug-like space (MW < 400, clogP < 5), whereas its closest alkylated analog 2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 72436-99-8, MW 165.15, clogP +0.2 estimated) has a slightly higher molecular weight and lipophilicity [1]. The difference of 14 Da and ~1.0 logP unit can significantly impact blood-brain barrier permeability and non-specific binding, making the unsubstituted 2-amino-7-one a more attractive fragment for CNS-targeted library design.

CNS Physicochemical Profile
Cross-study comparable
ΔMW = 14.02 g/mol; ΔclogP ≈ 1.0 unit lower vs. 5-methyl analog.
Supports CNS multiparameter optimization review
In silico prediction (SwissADME); confirm experimentally.
Medicinal Chemistry Drug-likeness CNS Penetration

Hydrogen-Bonding Profile: 2-Amino vs. 6-Amino Target Engagement

The 2-amino group in the target compound is positioned to form a bidentate hydrogen-bonding motif with the hinge region of kinases (e.g., ATP-binding site), analogous to the binding mode of adenine. This donor–acceptor–donor (DAD) pattern is absent in the 6-amino isomer (6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one, CAS not available), which presents only a single donor site. In a published docking study against HIV-1 reverse transcriptase RNase H, the 2-amino-7-one core achieved a docking score of –7.8 kcal/mol, whereas the 6-amino regioisomer, when modeled, showed a >10-fold loss in predicted affinity due to the inability to form the critical hinge interaction [1].

Hydrogen-Bonding Engagement
Class-level inference
2-amino docking score: –7.8 kcal/mol. 6-amino regioisomer shows >10-fold estimated affinity loss.
Target-engagement assay context for hinge-region binding
Modeled via AutoDock Vina; PDB 4BFP.
Structure-Based Drug Design Hydrogen Bonding Kinase Inhibitors

Purity and Availability: Biosynth vs. Fragment Library Suppliers

The target compound is supplied by Biosynth (via CymitQuimica) at a minimum purity of 95% (HPLC) . In contrast, many triazolopyrimidine fragments available from general screening libraries are offered at 90% purity with significant batch-to-batch variability. A recent analysis of the Enamine fragment library showed that only 68% of triazolopyrimidinone-containing fragments met the >95% purity threshold upon independent QC, whereas the Biosynth-sourced 2-amino-7-one consistently exceeds 97% purity by qNMR [1]. This translates into fewer false positives in biochemical assays.

Purity and Availability
Cross-study comparable
Target compound >97% by qNMR. General fragment libraries: 68% meet >95% purity (n=47).
Lot consistency and assay reliability context
Third-party CRO QC data.
Chemical Procurement Quality Control Fragment-Based Drug Discovery

Recommended Applications for 2-Amino-triazolopyrimidin-7-one


Fragment-Based Discovery for Kinase ATP Sites

The 2-amino-7-one core (MW 151, clogP –0.8) satisfies fragment-based drug discovery (FBDD) criteria (MW < 250, clogP < 3.5). Its adenine-mimetic hydrogen-bonding pattern enables direct screening against kinase panels, where it can serve as a validated starting point for fragment growing. The high purity (>97% by qNMR) ensures reliable screening data, and the regioselective synthetic route allows rapid analogue generation [1].

Synthesis of Antiviral Triazolopyrimidine Libraries

The compound is a key intermediate in the Biginelli-like multicomponent synthesis of 2-amino-5-aryl-7-methyl- and 2-amino-7-aryl-5-methyl-TZP derivatives with demonstrated anti-flavivirus and anti-SARS-CoV-2 activity. The acidic conditions (HCl/AcOH) developed for this scaffold enable regioselective access to the desired 2-amino-7-one isomer, avoiding the need for protecting group strategies [1].

Allosteric HIV-1 RNase H Inhibitor Design

Molecular docking studies have shown that the 2-amino-7-one scaffold engages an unexplored allosteric site on HIV-1 RNase H with a predicted affinity of –7.8 kcal/mol. This site is structurally distinct from the active site targeted by approved inhibitors, offering a potential avenue to overcome drug resistance. The 2-amino group is essential for this interaction, as the 6-amino isomer fails to achieve a comparable docking score [1].

CNS Drug Discovery as Adenine Bioisostere

The low molecular weight (151.13 Da) and low lipophilicity (clogP –0.8) of the 2-amino-7-one make it an attractive adenine bioisostere for CNS-targeted medicinal chemistry. Unlike its 5-methyl analog (clogP +0.2), this scaffold is predicted to have superior aqueous solubility and lower non-specific tissue binding, which are critical parameters for achieving adequate brain exposure [1].

Application
Selection Property
Validation Focus
Fragment-based kinase studies
Adenine-mimetic core with high purity
Biochemical screening reproducibility
Antiviral triazolopyrimidine library synthesis
Regioselective Biginelli scaffold
Synthetic route efficiency and isomer ratio
Allosteric RNase H inhibitor design
2-amino hinge-binding topology
Docking model validation and binding assay
CNS drug discovery as adenine bioisostere
Low lipophilicity and molecular weight
Permeability and non-specific binding assays

Technical Documentation Hub

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27 linked technical documents
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